molecular formula C26H19ClN2O3S2 B4580484 3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione

3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B4580484
M. Wt: 507.0 g/mol
InChI Key: JNSHXRDQOHIAHW-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C26H19ClN2O3S2 and its molecular weight is 507.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 506.0525625 g/mol and the complexity rating of the compound is 844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Thiazolidine-2,4-dione derivatives demonstrate antimicrobial and antifungal activities. Compounds bearing thiazolidine-2,4-dione moieties have been synthesized and shown to exhibit inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans (Alhameed et al., 2019). These findings suggest potential applications in developing new antimicrobial agents.

Antidiabetic Potential

  • Thiazolidine-2,4-diones have been explored for their hypoglycemic and hypolipidemic activities. A study on derivatives of thiazolidine-2,4-diones revealed significant activity in this regard, highlighting their potential as antidiabetic agents (Sohda et al., 1982).

Anti-inflammatory and Analgesic Effects

  • Some derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their inhibitory effects on nitric oxide production, iNOS activity, and prostaglandin E2 generation, indicating potential anti-inflammatory and analgesic applications (Ma et al., 2011).

Anticancer Activity

  • Research into thiazolidine-2,4-dione derivatives has also included the synthesis of compounds with potential anticancer activity. N-substituted indole derivatives, for example, have shown inhibitory effects on topoisomerase-I enzyme, important for cancer therapy (Kumar & Sharma, 2022).

Chemical Synthesis and Methodology Development

  • Thiazolidine-2,4-dione and its derivatives serve as key intermediates in the synthesis of a wide array of biologically active compounds. Their reactions and transformations contribute to the development of new synthetic methodologies, offering broad applications in medicinal chemistry (Basheer & Rappoport, 2006).

properties

IUPAC Name

(5Z)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O3S2/c1-16-6-8-17(9-7-16)14-23-25(31)28(26(32)34-23)13-12-24(30)29-19-4-2-3-5-21(19)33-22-11-10-18(27)15-20(22)29/h2-11,14-15H,12-13H2,1H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSHXRDQOHIAHW-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.